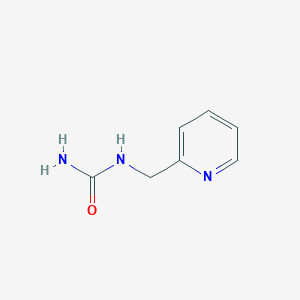
N-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)urea is an organic compound characterized by the presence of a pyridine ring attached to a urea moiety. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development.
Mechanism of Action
Target of Action
N-(pyridin-2-ylmethyl)urea is a compound that has been evaluated for its antiproliferative activity against various cancer cell lines . The primary targets of this compound are cancer cells, specifically A549, HCT-116, and PC-3 cancer cell lines . These cell lines represent different types of cancers, including lung, colon, and prostate cancer .
Mode of Action
It is known that the compound demonstrates significant antiproliferative effects on selective cancer cell lines . This suggests that this compound interacts with its targets, the cancer cells, by inhibiting their proliferation .
Biochemical Pathways
Given its antiproliferative activity, it can be inferred that this compound likely interferes with the pathways involved in cell division and growth .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell proliferation . This is evidenced by the compound’s significant antiproliferative effects on various cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-(pyridin-2-ylmethyl)urea has been evaluated for its antiproliferative activity against various cancer cell lines
Cellular Effects
The effects of this compound on cells are primarily observed in its antiproliferative activity. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of pyridin-2-ylmethylamine with potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
Industrial Production Methods: Industrial production of this compound can be scaled up using the same nucleophilic addition reaction. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of water as a solvent and the avoidance of hazardous reagents make this method environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
- N-(pyridin-2-yl)carbamates
- N-(pyridin-2-yl)amides
- 2-(pyridin-2-yl)pyrimidine derivatives
Comparison: N-(pyridin-2-ylmethyl)urea is unique due to its specific urea moiety, which imparts distinct biological activity compared to other similar compounds. For instance, while N-(pyridin-2-yl)carbamates and N-(pyridin-2-yl)amides also exhibit biological activity, the urea group in this compound allows for stronger interactions with certain biological targets, enhancing its potential as an anticancer agent .
Properties
IUPAC Name |
pyridin-2-ylmethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQLROVGGYZQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
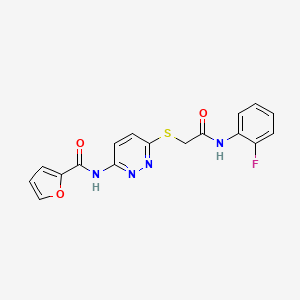
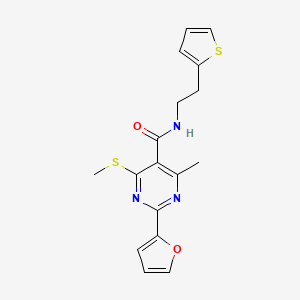
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)
![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)
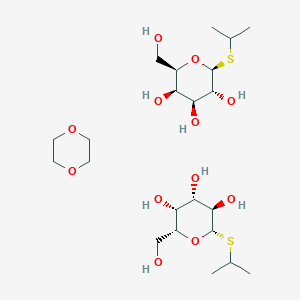
![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)
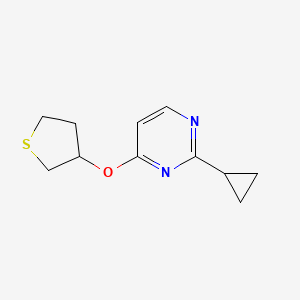
![N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2587635.png)
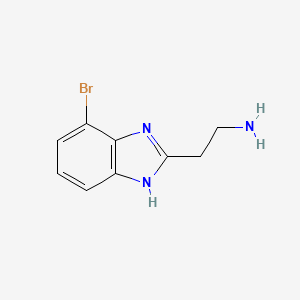
![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)
![2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587638.png)
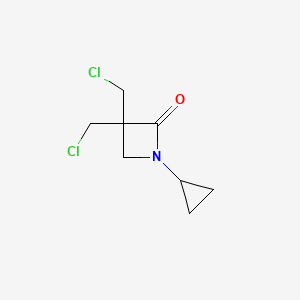
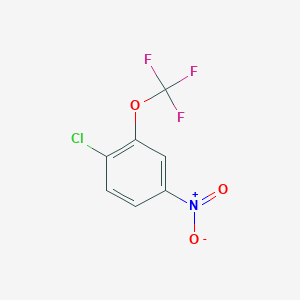
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2587641.png)
